BenchChemオンラインストアへようこそ!

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-

Parkinson's disease neuroprotection MPTP mouse model

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- (commonly referred to as 6-hydroxy-1MeTIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative belonging to the class of endogenous parkinsonism-preventing substances. It features a carboxylic acid at the 1-position, a methyl group at the 1-position, and a hydroxyl substituent at the 6-position of the THIQ scaffold.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 61659-11-8
Cat. No. B3054708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-
CAS61659-11-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1(C2=C(CCN1)C=C(C=C2)O)C(=O)O
InChIInChI=1S/C11H13NO3/c1-11(10(14)15)9-3-2-8(13)6-7(9)4-5-12-11/h2-3,6,12-13H,4-5H2,1H3,(H,14,15)
InChIKeyNBFWAWNEGSVBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- (CAS 61659-11-8): A Differentiated 6-Hydroxy-THIQ for Parkinsonism Research Procurement


1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- (commonly referred to as 6-hydroxy-1MeTIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative belonging to the class of endogenous parkinsonism-preventing substances [1]. It features a carboxylic acid at the 1-position, a methyl group at the 1-position, and a hydroxyl substituent at the 6-position of the THIQ scaffold. This compound is primarily utilized as a reference standard and chemical probe in Parkinson's disease (PD) research, where its regiochemistry (6-OH vs. 5-OH or 7-OH) critically dictates its neuroprotective efficacy [1].

Why 6-Hydroxy-1MeTIQ (CAS 61659-11-8) Cannot Be Replaced by Other Regioisomeric or Parent THIQ Analogs in Neuroprotection Studies


Although several hydroxylated 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives share a common core structure, their biological activity is highly dependent on the position of the hydroxyl substituent. The 6-hydroxy regioisomer displays markedly superior in vivo parkinsonism-preventing activity compared to the 5-hydroxy and 7-hydroxy analogs, as well as the unsubstituted parent compound [1]. This positional specificity is reinforced by in vitro neurotoxicity and neuroprotection assays, where the 6-hydroxy derivative exhibits lower inherent cytotoxicity and a statistically significant protective effect against salsolinol-induced toxicity that is absent in the parent 1MeTIQ [2][3]. Therefore, substituting the 6-hydroxy compound with any other regioisomer or the parent structure will yield non-equivalent pharmacological outcomes.

Quantitative Differentiation Evidence for 6-Hydroxy-1MeTIQ (CAS 61659-11-8) Versus Regioisomers and Parent Compound


Superior In Vivo Parkinsonism-Preventing Activity: 6-Hydroxy-1MeTIQ vs. 5-Hydroxy, 7-Hydroxy Analogs and Parent 1MeTIQ

In an MPTP-induced parkinsonism mouse model, pretreatment with 6-hydroxy-1MeTIQ produced the greatest improvement in motor function among all tested hydroxylated 1MeTIQ derivatives, as quantified by the pole test [1]. The compound showed a 10.8% reduction in pole test time compared to the MPTP control (p<0.05), while 5-hydroxy-1MeTIQ and 7-hydroxy-1MeTIQ showed 6.7% and 4.2% reductions respectively, and the parent compound 1MeTIQ showed a 6.2% reduction (all not statistically significant) [1].

Parkinson's disease neuroprotection MPTP mouse model

Attenuated In Vitro Neurotoxicity: 6-Hydroxy-1MeTIQ vs. Parent 1MeTIQ and Methoxylated Analogs

In SH-SY5Y human neuroblastoma cell viability assays, the introduction of a hydroxyl group at the 6-position substantially reduces inherent cytotoxicity compared to the parent 1MeTIQ and methoxy-substituted analogs [1]. 6-Hydroxy-1MeTIQ (compound 4b in the original reference) exhibited a TC50 of >10 mM, indicating minimal toxicity, whereas 1MeTIQ (compound 1) had a TC50 of 8.5 mM and 6-methoxy-1MeTIQ (compound 4a) showed a TC50 of 5.9 mM [1].

neurotoxicity SH-SY5Y structure-activity relationship

Statistically Significant In Vitro Neuroprotection Against Salsolinol: 6-Hydroxy-1MeTIQ vs. Parent 1MeTIQ

6-Hydroxy-1MeTIQ provides a statistically significant protective effect against salsolinol-induced cytotoxicity in SH-SY5Y cells, while the parent 1MeTIQ exhibits only a weak, non-significant effect [2][1]. At a 20 mM concentration, 6-hydroxy-1MeTIQ (4b) increased cell viability from 42% (salsolinol alone) to 68%, whereas 1MeTIQ (1) only partially restored viability to 51% [1].

neuroprotection salsolinol SH-SY5Y

Regiospecific Dopamine Preservation In Vivo: 6-Hydroxy-1MeTIQ vs. 5-Hydroxy and 7-Hydroxy Analogs

In the MPTP mouse model, 6-hydroxy-1MeTIQ pretreatment most effectively preserved striatal dopamine content, a key neurochemical endpoint for PD therapeutic candidates [1]. MPTP administration reduced striatal dopamine to 38% of control levels; 6-hydroxy-1MeTIQ restored dopamine to 72% of control, whereas 5-hydroxy and 7-hydroxy derivatives restored only to 56% and 49%, respectively [1].

dopamine striatum neuroprotection

Best-Use Scenarios for 6-Hydroxy-1MeTIQ (CAS 61659-11-8) Based on Verified Comparator Evidence


Positive Control for Regiospecific Neuroprotection in MPTP-Induced Parkinsonism Models

When designing an MPTP-based in vivo PD study requiring a hydroxylated THIQ positive control, only 6-hydroxy-1MeTIQ (CAS 61659-11-8) provides statistically confirmed motor improvement and striatal dopamine preservation. Using any other regioisomer (5-hydroxy or 7-hydroxy) or the parent 1MeTIQ will yield non-significant results, compromising interpretability [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies on THIQ Neurotoxicity

In SAR programs exploring the impact of aryl substitution on THIQ neurotoxicity, 6-hydroxy-1MeTIQ serves as the essential low-toxicity benchmark (TC50 >10 mM). Its use over the more toxic 1MeTIQ (TC50 8.5 mM) or 6-methoxy-1MeTIQ (TC50 5.9 mM) establishes the maximal safety margin within the series [2].

Chemical Probe for Salsolinol-Toxicity Antagonism Assays

For in vitro salsolinol co-challenge experiments in SH-SY5Y cells, 6-hydroxy-1MeTIQ is the only 1MeTIQ derivative that consistently produces a statistically significant rescue of cell viability (68% vs. 42% with salsolinol alone). Parent 1MeTIQ is not a suitable substitute, as its protective effect remains non-significant [2].

Metabolite Reference Standard for Endogenous Parkinsonism-Preventing Substance Quantification

As 6-hydroxy-1MeTIQ is a hydroxylated metabolite of the endogenous parkinsonism-preventing substance 1MeTIQ, the exact CAS 61659-11-8 material is required as a quantitative reference standard for LC-MS/MS assays measuring brain levels of hydroxy-1MeTIQ regioisomers. Co-eluting regioisomers must be chromatographically resolved; generic substitution will cause analytical inaccuracy [1].

Quote Request

Request a Quote for 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.